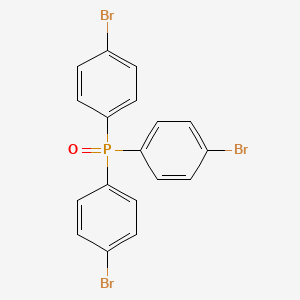
Tris(4bromophenyl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-bromophenyl)phosphine oxide is an organophosphorus compound characterized by the presence of three 4-bromophenyl groups attached to a central phosphorus atom, which is further bonded to an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-bromophenyl)phosphine oxide can be synthesized through the reaction of tris(4-bromophenyl)phosphine with an oxidizing agent. One common method involves the oxidation of tris(4-bromophenyl)phosphine using hydrogen peroxide or a similar oxidizing agent under controlled conditions. The reaction typically proceeds as follows:
Tris(4-bromophenyl)phosphine+H2O2→Tris(4-bromophenyl)phosphine oxide+H2O
Industrial Production Methods: In an industrial setting, the production of tris(4-bromophenyl)phosphine oxide may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tris(4-bromophenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: It can be reduced back to tris(4-bromophenyl)phosphine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Tris(4-bromophenyl)phosphine.
Substitution: Substituted tris(4-bromophenyl)phosphine oxides with various functional groups.
Scientific Research Applications
Tris(4-bromophenyl)phosphine oxide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes for catalytic processes.
Materials Science: Incorporated into the design of novel materials, including polymers and frameworks with specific electronic and structural properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in the synthesis of biologically active molecules.
Industry: Employed in the development of flame retardants, plasticizers, and other industrial additives due to its stability and reactivity.
Mechanism of Action
The mechanism by which tris(4-bromophenyl)phosphine oxide exerts its effects is primarily through its ability to act as a ligand and participate in coordination chemistry The phosphorus atom in the compound can form bonds with metal centers, facilitating various catalytic processes
Comparison with Similar Compounds
- Tris(4-chlorophenyl)phosphine oxide
- Tris(4-fluorophenyl)phosphine oxide
- Tris(4-methylphenyl)phosphine oxide
Comparison: Tris(4-bromophenyl)phosphine oxide is unique due to the presence of bromine atoms, which impart distinct reactivity and electronic properties compared to its chloro, fluoro, and methyl analogs. The bromine atoms make the compound more reactive in nucleophilic substitution reactions, allowing for a broader range of functionalization possibilities. Additionally, the electronic effects of bromine can influence the compound’s coordination behavior and catalytic activity, making it a valuable ligand in various applications.
Properties
CAS No. |
900-99-2 |
|---|---|
Molecular Formula |
C18H12Br3OP |
Molecular Weight |
515.0 g/mol |
IUPAC Name |
1-bis(4-bromophenyl)phosphoryl-4-bromobenzene |
InChI |
InChI=1S/C18H12Br3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H |
InChI Key |
QVKXFHZXOLIUKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752971.png)
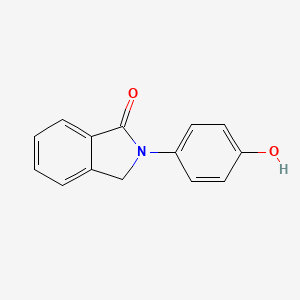
![N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B14752975.png)
![6-Oxabicyclo[3.2.1]octane](/img/structure/B14752976.png)
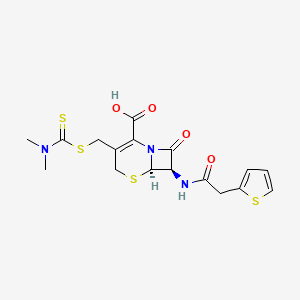
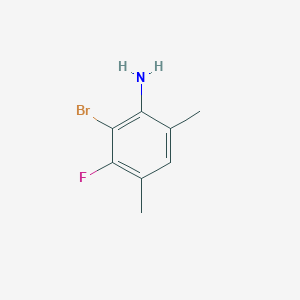
![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)
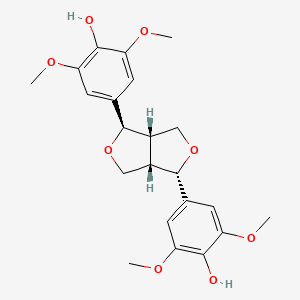
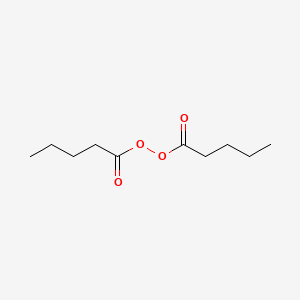
![[1,3]Thiazolo[4,5-G]quinoline](/img/structure/B14753027.png)
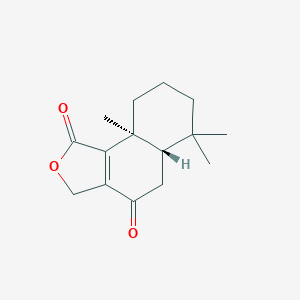
![7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B14753029.png)
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)
